(2-Ethyl-5-methyl-1,3-oxazol-4-yl)methanamine
Overview
Description
“(2-Ethyl-5-methyl-1,3-oxazol-4-yl)methanamine” is a chemical compound with the molecular weight of 126.16 . It is a liquid at room temperature and is stored at 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C6H10N2O/c1-2-6-8-4-5(3-7)9-6/h4H,2-3,7H2,1H3
. This indicates that the compound has a 5-membered ring structure containing one oxygen atom and one nitrogen atom. Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 126.16 .Scientific Research Applications
Plastic Scintillators
Oxazole derivatives are investigated for their use in plastic scintillators, which are materials that emit light when exposed to ionizing radiation. The study by Salimgareeva and Kolesov (2005) discusses the scintillation properties of plastic scintillators based on polymethyl methacrylate with various luminescent dyes, including oxazole derivatives. These compounds improve the scintillation efficiency, optical transparency, and stability of scintillators under thermal, light, and radiation conditions (Salimgareeva & Kolesov, 2005).
Synthesis of 1,2-Oxazines
Oxazole derivatives are crucial in the synthesis of 1,2-oxazines and related compounds, with applications in medicinal chemistry. The chapter by Sainsbury (1991) reviews the synthesis and importance of 1,2-oxazines derived from oxazole compounds, showcasing their use as electrophiles and chiral synthons in various reactions (Sainsbury, 1991).
Neuropharmacology
In the context of neuropharmacology, oxazole derivatives are explored for their potential roles in modulating neurotransmitter receptors. Research on the trafficking of NMDA receptors, for example, includes the study of 2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid receptors (AMPARs) and N-methyl-D-aspartate receptors (NMDARs), highlighting the importance of oxazole derivatives in understanding synaptic functions and potential therapeutic applications for psychiatric and neurological diseases (Horak et al., 2014).
Cytochrome P450 Isoform Inhibition
The specificity of oxazole derivatives towards cytochrome P450 isoforms is studied to understand drug metabolism and potential drug-drug interactions. Khojasteh et al. (2011) review the selectivity of chemical inhibitors, including oxazole derivatives, for various CYP isoforms, which is crucial for predicting metabolic pathways and interactions in pharmaceutical research (Khojasteh et al., 2011).
Safety and Hazards
“(2-Ethyl-5-methyl-1,3-oxazol-4-yl)methanamine” is classified as dangerous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
Mechanism of Action
Target of Action
Oxazole derivatives, which include this compound, have been found to exhibit a wide spectrum of biological activities . They have been associated with various biological responses, often due to the presence of hetero atoms or groupings .
Mode of Action
Oxazole derivatives are known to interact with their targets in a variety of ways, depending on the substitution pattern in the oxazole derivatives . These interactions can lead to a range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects .
Biochemical Pathways
Oxazole derivatives have been found to impact a variety of biochemical pathways, leading to their diverse biological activities . The downstream effects of these pathways can vary widely, depending on the specific biological activity being exhibited.
Result of Action
Given the wide range of biological activities associated with oxazole derivatives, it can be inferred that the compound could have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
(2-Ethyl-5-methyl-1,3-oxazol-4-yl)methanamine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with specific enzymes, such as monoamine oxidase, which is involved in the breakdown of neurotransmitters. The interaction between this compound and monoamine oxidase can lead to the inhibition of the enzyme’s activity, thereby affecting neurotransmitter levels in the brain . Additionally, this compound may interact with other biomolecules, such as receptors and transporters, influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, particularly those involved in neurotransmission. By modulating the activity of monoamine oxidase, this compound can alter the levels of neurotransmitters, thereby impacting cell signaling and communication . Furthermore, this compound may affect gene expression and cellular metabolism, leading to changes in cellular function and behavior.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, such as enzymes and receptors. This compound can inhibit the activity of monoamine oxidase by binding to its active site, preventing the breakdown of neurotransmitters . Additionally, this compound may interact with other proteins and receptors, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of neurotransmitter levels and cell signaling pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit monoamine oxidase activity without causing significant adverse effects . At higher doses, this compound may lead to toxic effects, including disruptions in neurotransmitter levels and potential neurotoxicity . Threshold effects have been observed, indicating that careful dosage management is crucial for its safe and effective use.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to neurotransmitter metabolism. This compound interacts with enzymes such as monoamine oxidase, affecting the breakdown and synthesis of neurotransmitters . Additionally, this compound may influence metabolic flux and metabolite levels, leading to changes in cellular metabolism and function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, particularly in the brain . The transport and distribution of this compound are crucial for its biochemical and cellular effects.
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria, where it interacts with monoamine oxidase . This localization is essential for its activity and function, as it allows this compound to effectively inhibit the enzyme and modulate neurotransmitter levels. Additionally, post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its biochemical effects.
Properties
IUPAC Name |
(2-ethyl-5-methyl-1,3-oxazol-4-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-3-7-9-6(4-8)5(2)10-7/h3-4,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYCVDAZFUHLLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(O1)C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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